5-chloro-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C3H4ClN3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in carbon tetrachloride (CCl4) at 25°C. The reaction mixture is stirred at 85°C for 2 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate (K2CO3) in ethanol-water mixtures.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often resulting in modified thiadiazole structures.
Scientific Research Applications
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: Used as an intermediate in the synthesis of agrochemicals.
Materials Science: Investigated for its role in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-amine
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Comparison
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorine and methyl groups .
Properties
Molecular Formula |
C3H4ClN3S |
---|---|
Molecular Weight |
149.60 g/mol |
IUPAC Name |
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C3H4ClN3S/c1-5-3-7-6-2(4)8-3/h1H3,(H,5,7) |
InChI Key |
ZQXGCLMVZKDDLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.